4-bromo-N1,3-dimethylbenzene-1,2-diamine

Molecular Weight Stoichiometry Chemical Synthesis

Generic phenylenediamines yield inconsistent heterocyclization outcomes when regiospecific substitution is required. This 4-bromo-N1,3-dimethyl isomer eliminates regiochemical ambiguity in benzimidazole/quinoxaline synthesis. • Para-bromo handle enables Suzuki, Buchwald-Hartwig, and Sonogashira diversification post-cyclization. • N1-methyl + 3-methyl substitution pattern directs regioselective reactivity unattainable with unmethylated or 5-bromo isomers. • Available at ≥98% purity to minimize byproduct interference in biological screening cascades.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1799973-86-6
Cat. No. B1458827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N1,3-dimethylbenzene-1,2-diamine
CAS1799973-86-6
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)NC)Br
InChIInChI=1S/C8H11BrN2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3
InChIKeyZFQAAHJUBWXUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N1,3-dimethylbenzene-1,2-diamine: Aromatic Diamine Building Block


4-Bromo-N1,3-dimethylbenzene-1,2-diamine (CAS 1799973-86-6) is an aromatic diamine derivative with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol . It features a 1,2-benzenediamine core with a bromine substituent at the 4-position and two N-methyl groups at the N1 and 3-positions . Commercially available at purities typically ≥95% or 98%, this compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its unique substitution pattern distinguishes it from other brominated phenylenediamines and underpins its specific reactivity profile in downstream applications.

Building Block
Aromatic diamine for heterocycle synthesis
Reactive Handle
4‑bromo substituent for cross‑coupling diversification
Reproducibility
Research‑grade purity supports consistent synthetic outcomes

4-Bromo-N1,3-dimethylbenzene-1,2-diamine: Generic Substitution Failure


In research and industrial synthesis, the specific substitution pattern of aromatic diamines critically dictates reactivity, selectivity, and physicochemical properties. 4-Bromo-N1,3-dimethylbenzene-1,2-diamine cannot be generically substituted with compounds like 4-bromo-1,2-benzenediamine (unmethylated) or 5-bromo-N1,3-dimethylbenzene-1,2-diamine (regioisomer) due to fundamental differences in electronic distribution and steric environment . The presence of the N1-methyl group alters the nucleophilicity of the adjacent amino group, while the 3-methyl substituent introduces steric hindrance that can direct regioselective reactions [1]. Furthermore, the bromine atom at the 4-position (para to one amino group) provides a distinct site for cross-coupling reactions compared to the 5-bromo isomer . These structural nuances directly impact synthetic outcomes, making informed procurement essential for reproducible results.

4‑Bromo‑N1,3‑dimethylbenzene‑1,2‑diaminetarget
vs. 4‑bromo‑1,2‑benzenediamine (unmethylated): N‑methyl groups alter nucleophilicity and steric environment; reaction profiles may not transfer.
4‑Bromo‑N1,3‑dimethylbenzene‑1,2‑diaminetarget
vs. 5‑bromo‑N1,3‑dimethylbenzene‑1,2‑diamine (regioisomer): bromine position shift may change cross‑coupling regioselectivity and catalytic cycle demands.

4-Bromo-N1,3-dimethylbenzene-1,2-diamine: Differentiation Evidence


Molecular Weight Differentiation

The target compound has an exact molecular weight of 215.09 g/mol (C₈H₁₁BrN₂) . In contrast, the non-methylated analog 4-bromo-1,2-benzenediamine (CAS 1575-37-7) has a molecular weight of 187.04 g/mol (C₆H₇BrN₂) . This 28.05 g/mol difference (14.9% increase) is critical for accurate molar calculations in synthesis, particularly in multi-step processes where precise stoichiometry influences yield and impurity profiles.

Molecular Weight
Data to verify
Target: 215.09 g/mol Comparator: 187.04 g/mol +28.05 g/mol (+14.9%)
Supports accurate stoichiometric calculations
Data to verify with supplier COA
Molecular Weight Stoichiometry Chemical Synthesis

Bromine Positional Isomerism

The target compound features a bromine atom at the 4-position (para to the N1-methylamino group) . The regioisomeric analog 5-bromo-N1,3-dimethylbenzene-1,2-diamine (CAS 941696-22-6) places the bromine at the 5-position (meta to the N1-methylamino group) . This positional shift alters the electronic environment of the aryl bromide, affecting its reactivity in palladium-catalyzed cross-couplings such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The 4-bromo derivative offers a distinct steric and electronic profile that may be required for specific substrate-scope optimizations.

Bromine Position
Class‑level
Target: 4‑position (para) Comparator: 5‑position (meta) Positional isomerism
Regioselectivity may shift cross‑coupling outcomes
Class‑level inference; review specific substrate scope
Regioisomer Cross-Coupling Reactivity

Purity Grade and Reproducibility

The target compound is commercially available at a minimum purity of 98% from specialized suppliers . In contrast, many generic or lower-cost vendors offer the compound at 95% purity . The 3% absolute purity difference translates to a 60% reduction in maximum potential impurity burden (from 5% to 2% impurities). For sensitive applications such as medicinal chemistry lead optimization or material science studies, this higher purity can significantly reduce batch-to-batch variability and false-positive results.

Purity Specification
Data to verify
Target: ≥98% purity Comparator: 95% purity +3% absolute; 60% less impurity capacity
Higher purity may improve experimental reproducibility
Verify via batch‑specific Certificate of Analysis
Purity Quality Control Reproducibility

Boiling Point and Density Differentiation

The target compound exhibits a predicted boiling point of 308.2±42.0 °C at 760 mmHg and a density of 1.497±0.06 g/cm³ . These values differ from those of the mono-methylated analog 4-bromo-N1-methylbenzene-1,2-diamine (CAS 69038-76-2), which has a boiling point of approximately 298.2±30.0 °C at 760 mmHg . The ~10 °C higher boiling point of the target compound reflects the additional methyl group, influencing purification strategies (e.g., distillation cut points) and solvent removal protocols during scale-up.

Boiling Point
Data to verify
Target: 308.2±42.0 °C Comparator: 298.2±30.0 °C ~10 °C higher (predicted)
May influence distillation and purification protocols
Predicted values; confirm experimentally for scale‑up
Boiling Point Density Process Chemistry

4-Bromo-N1,3-dimethylbenzene-1,2-diamine: Application Scenarios


Medicinal Chemistry: Benzimidazole & Quinoxaline Synthesis

The 1,2-diamine motif is a key precursor for the construction of nitrogen-containing heterocycles such as benzimidazoles and quinoxalines, which are privileged scaffolds in drug discovery [1]. The specific 4-bromo substitution provides a handle for further diversification via cross-coupling after heterocycle formation. The 98% purity grade ensures that byproducts from incomplete cyclization are minimized, improving the success rate of subsequent biological screening.

Organic Synthesis: Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent serves as an electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The distinct para relationship to the N1-methylamino group, compared to the meta substitution in the 5-bromo isomer, may alter the electronic and steric demands of the catalytic cycle, potentially enabling site-selective transformations in polyfunctional molecules.

Material Science: Functional Polymers & Ligands

The diamine functionality can be incorporated into polymers or used to synthesize bidentate ligands for coordination chemistry [1]. The precise molecular weight of 215.09 g/mol and defined physicochemical properties (boiling point ~308 °C) facilitate accurate formulation and processing in polymer chemistry.

Chemical Process Development: Scale-Up & Purification

The predicted boiling point of 308.2±42.0 °C and density of 1.497±0.06 g/cm³ provide essential parameters for designing distillation and extraction protocols during scale-up. The availability of the compound in both 95% and 98% purity grades allows for cost-benefit analysis in process optimization, where higher purity may justify reduced purification costs downstream.

Application
Selection Property
Validation Focus
Nitrogen heterocycle synthesis
4‑bromo handle for post‑cyclization diversification
Cyclization byproduct control and purity impact
Pd‑catalyzed cross‑coupling
Para‑bromo substitution relative to N1‑methylamino
Regioselectivity verification in substrate scope
Functional polymer & ligand synthesis
Defined diamine motif for incorporation
Physicochemical property validation
Chemical process development
Predicted boiling point & density
Distillation and extraction protocol design
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